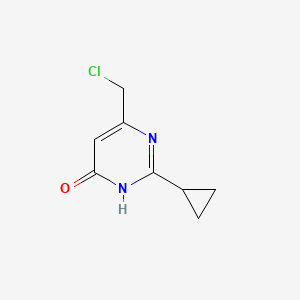

6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol

描述

IUPAC Nomenclature and Chemical Identification

6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol carries the Chemical Abstracts Service registry number 94171-07-0 and possesses the molecular formula C8H9ClN2O with a molecular weight of 184.62 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-(chloromethyl)-2-cyclopropyl-4-pyrimidinol, which precisely describes the positioning of each functional group on the pyrimidine ring system. Alternative nomenclature includes the designation 4-(chloromethyl)-2-cyclopropyl-1H-pyrimidin-6-one, reflecting the tautomeric nature of the hydroxyl-keto equilibrium that characterizes this class of compounds.

The compound's molecular structure can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1CC1C2=NC(=CC(=O)N2)CCl, while the International Chemical Identifier provides the detailed structural description InChI=1S/C8H9ClN2O/c9-4-6-3-7(12)11-8(10-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11,12). The International Chemical Identifier Key QAQUTJMSBGEFAX-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. The compound is also catalogued under the Molecular Design Limited number MFCD00084963, facilitating its identification across various chemical databases and commercial suppliers.

Chemical classification places this compound within the broader category of pyrimidine derivatives, specifically as a substituted 4-hydroxypyrimidine or pyrimidin-4-ol derivative. The presence of the chloromethyl substituent further categorizes it as an organochlorine compound, while the cyclopropyl group adds it to the subset of cycloalkyl-substituted heterocycles. This multi-functional classification reflects the compound's potential for diverse chemical transformations and applications in medicinal chemistry research.

Heterocyclic Core Architecture

The pyrimidine ring system forms the fundamental structural backbone of this compound, representing one of the three diazine isomers with nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring. Pyrimidine itself, with the molecular formula C4H4N2, constitutes an aromatic heterocyclic compound that bears structural similarity to pyridine but incorporates two nitrogen atoms rather than one. The systematic numbering convention for pyrimidine places the nitrogen atoms at positions 1 and 3, with carbon atoms occupying positions 2, 4, 5, and 6.

The heterocyclic architecture of pyrimidine exhibits significant biological relevance, as three major nucleotide bases—cytosine, thymine, and uracil—derive from pyrimidine scaffolds. This biological significance extends to synthetic derivatives like this compound, where the substitution pattern may confer specific molecular recognition properties or biological activities. The aromatic character of the pyrimidine ring provides stability while maintaining reactivity at specific positions, particularly at the 4-position where the hydroxyl group is attached.

Tautomerism represents a crucial aspect of the heterocyclic core architecture in compounds containing the pyrimidin-4-ol motif. Research has demonstrated that 4-hydroxypyrimidine derivatives can undergo keto-enol tautomerization in solution, though crystallographic studies reveal a strong preference for the keto tautomer in the solid state. Specifically, derivatives can exist in equilibrium between the 4-hydroxypyrimidine form and the 4-pyrimidinone form, with the proportion of each tautomer depending on environmental conditions such as solvent, temperature, and pH.

The electron distribution within the pyrimidine ring system influences both the stability and reactivity of the molecule. The nitrogen atoms withdraw electron density from the ring, creating electrophilic sites at the 2, 4, and 6 positions that are susceptible to nucleophilic attack. Conversely, the 5-position exhibits relatively higher electron density and may undergo electrophilic substitution reactions under appropriate conditions. This electronic environment plays a crucial role in determining the regioselectivity of further chemical modifications.

Functional Group Analysis (Chloromethyl, Cyclopropyl, Hydroxyl)

The chloromethyl functional group, represented by the chemical formula -CH2-Cl, constitutes a significant structural element that influences both the chemical reactivity and physical properties of this compound. This group derives from the methyl group through replacement of one hydrogen atom with chlorine, creating an organochlorine functionality that serves as an excellent leaving group in nucleophilic substitution reactions. The electronegativity difference between carbon and chlorine creates a polar carbon-chlorine bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.

The electronic properties of the chloromethyl group have been extensively studied through computational methods, revealing that chlorine acts as both an electron-withdrawing group through inductive effects and as an electron-donating group through resonance effects, though the inductive effect predominates. Research has shown that the chloromethyl substituent can influence carbon 1s ionization energies, with the initial-state electrostatic contribution being primarily responsible for observed chemical shifts. The presence of the chloromethyl group also affects conformational preferences, as geometric effects from rotation can create through-space electrostatic interactions.

The cyclopropyl group represents a unique structural feature characterized by exceptional ring strain due to the unfavorable 60-degree bond angles imposed by the three-membered ring geometry. This high-energy conformation results from the constraint of sp3-hybridized carbon atoms into a planar arrangement, creating significant angle strain that amounts to approximately 115 kilojoules per mole. Two theoretical models have been proposed to describe the bonding in cyclopropyl groups: the Coulson-Moffitt model employing bent bonds formed by sp5-hybrid orbitals, and the Walsh model utilizing separated sp2-hybrids and pure p-orbitals.

The unique electronic properties of the cyclopropyl group enable it to function as an effective donor in hyperconjugation reactions, providing considerable stabilization to adjacent carbocations. This stabilizing effect differs markedly from that of alkene double bonds, as cyclopropyl groups provide strong stabilization for carbocations but weaker stabilization for radicals and negligible stabilization for carbanions. The distinctive orbital interactions arise from the cyclopropyl group's highest occupied molecular orbital being isolobal to the allyl anion's highest occupied molecular orbital when considering electron occupancy.

The hydroxyl functional group at the 4-position of the pyrimidine ring introduces hydrogen bonding capabilities and significantly affects the tautomeric equilibrium of the molecule. In pyrimidine derivatives, the hydroxyl group can exist in equilibrium with the corresponding keto form, creating a dynamic system where both 4-hydroxypyrimidine and 4-pyrimidinone tautomers may be present. The relative proportions of these tautomers depend on factors including solvent polarity, hydrogen bonding networks, and steric interactions with neighboring substituents.

Crystallographic studies of related pyrimidine derivatives have revealed that hydrogen bonding patterns can significantly influence tautomeric preferences and solid-state packing arrangements. The ability of the hydroxyl group to participate in both hydrogen bond donation and acceptance creates opportunities for intermolecular associations that may affect physical properties such as melting point, solubility, and crystal structure. These interactions become particularly important when considering the compound's behavior in different chemical environments and its potential for self-assembly or molecular recognition processes.

Comparative Analysis with Pyrimidine Derivatives

A comprehensive comparative analysis of this compound with related pyrimidine derivatives reveals distinct structural patterns and functional relationships within this chemical family. The compound 2-amino-6-cyclopropylpyrimidin-4-ol, bearing the same cyclopropyl substituent at the 2-position but with an amino group replacing the chloromethyl functionality, provides an instructive comparison. This related structure demonstrates how substituent changes affect molecular properties, with the amino derivative exhibiting a molecular weight of 151.16 grams per mole compared to 184.62 grams per mole for the chloromethyl analog.

The presence of different substituents at the 6-position creates opportunities for examining electronic and steric effects on pyrimidine reactivity. The compound 6-cyclopropyl-2-(methylthio)pyrimidin-4-ol, with a methylthio group at the 2-position instead of the chloromethyl group at the 6-position, illustrates how sulfur-containing substituents influence molecular properties. With a molecular formula of C8H10N2OS and molecular weight of 182.24 grams per mole, this derivative demonstrates the impact of heteroatom incorporation on physical characteristics.

Structural variations in the substitution pattern provide insights into the relationship between molecular architecture and chemical behavior. The compound 6-(chloromethyl)pyrimidine-2,4-dione represents a related structure where both the 2- and 4-positions bear carbonyl functionalities rather than the cyclopropyl and hydroxyl groups present in the target compound. This comparison illustrates how multiple electron-withdrawing groups affect the electronic distribution within the pyrimidine ring system and potentially alter reactivity patterns.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C8H9ClN2O | 184.62 | Chloromethyl, Cyclopropyl, Hydroxyl | 94171-07-0 |

| 2-Amino-6-cyclopropylpyrimidin-4-ol | C7H9N3O | 151.16 | Amino, Cyclopropyl, Hydroxyl | 21573-08-0 |

| 6-Cyclopropyl-2-(methylthio)pyrimidin-4-ol | C8H10N2OS | 182.24 | Methylthio, Cyclopropyl, Hydroxyl | 7043-06-3 |

| 6-(Chloromethyl)pyrimidine-2,4-dione | C5H5ClN2O2 | 160.56 | Chloromethyl, Diketo | 18592-13-7 |

Tautomeric behavior represents another critical aspect for comparative analysis among pyrimidine derivatives. Research on ureidopyrimidinone derivatives has revealed that compounds containing the pyrimidin-4-ol motif can exist in tautomeric equilibrium between 4-hydroxypyrimidine and 4-pyrimidinone forms. Studies have shown that the proportion of these tautomers can be controlled through molecular design, with one investigation reporting an 87.7% population of the pyrimidinone tautomer and 12.3% of the pyrimidin-4-ol tautomer in solution.

The electronic effects of different substituents on tautomeric equilibria provide valuable insights into structure-activity relationships. Electron-withdrawing groups generally favor the keto tautomer, while electron-donating substituents may stabilize the enol form. The chloromethyl group in this compound acts as an electron-withdrawing substituent, potentially influencing the tautomeric balance toward the keto form. Conversely, the cyclopropyl group's electron-donating character through hyperconjugation may partially counteract this effect, creating a complex electronic environment that determines the final tautomeric distribution.

属性

IUPAC Name |

4-(chloromethyl)-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-4-6-3-7(12)11-8(10-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQUTJMSBGEFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94171-07-0 | |

| Record name | 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The principal preparation method for 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol involves the chloromethylation of 2-cyclopropylpyrimidin-4-ol. This approach typically uses chloromethylating agents such as:

- Chloromethyl methyl ether

- Chloromethyl chloroformate

These reagents react with the pyrimidine precursor in the presence of Lewis acid catalysts, commonly zinc iodide, to facilitate the chloromethylation process. The reaction is usually conducted in an inert solvent like dichloromethane to maintain stability and control reactivity. Low temperatures are favored to improve selectivity and yield by minimizing side reactions.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 2-cyclopropylpyrimidin-4-ol |

| Chloromethylating agent | Chloromethyl methyl ether or chloromethyl chloroformate |

| Catalyst | Zinc iodide (Lewis acid) |

| Solvent | Dichloromethane |

| Temperature | Low temperature (often 0–5 °C) |

| Reaction type | Electrophilic chloromethylation |

This method yields this compound efficiently by introducing the chloromethyl group at the 6-position of the pyrimidine ring while preserving the cyclopropyl substituent at the 2-position and the hydroxyl group at the 4-position.

Industrial Production Methods

On an industrial scale, the synthesis follows the same fundamental chloromethylation pathway but incorporates process intensification techniques such as:

- Continuous flow reactors to improve heat and mass transfer

- Automated control systems for precise reaction parameter management

Optimization of reaction parameters—temperature, pressure, catalyst loading—is critical to maximize yield and minimize by-products. These process improvements enhance scalability and reproducibility for commercial manufacturing.

Chemical Reaction Analysis Relevant to Preparation

The chloromethylation step is an electrophilic substitution reaction where the chloromethyl group is introduced onto the pyrimidine ring. The presence of the hydroxyl group at the 4-position activates the ring toward electrophilic substitution at the 6-position. Zinc iodide acts as a Lewis acid catalyst to increase the electrophilicity of the chloromethylating agent, facilitating the reaction.

The reaction must be carefully controlled to avoid over-chloromethylation or side reactions such as:

- Polymerization of chloromethyl methyl ether

- Decomposition of sensitive intermediates

The use of inert solvents and low temperatures is essential to maintain selectivity and yield.

Supporting Research Findings

Research literature on related pyrimidine derivatives confirms the robustness of chloromethylation using chloromethyl methyl ether or chloroformate reagents under Lewis acid catalysis. The method is well-established in heterocyclic chemistry for functionalizing pyrimidine rings with chloromethyl groups, which serve as versatile handles for further nucleophilic substitution reactions.

For example, in medicinal chemistry applications, the chloromethyl group introduced via this method enables subsequent substitution by amines, thiols, or alcohols to synthesize diverse derivatives with biological activity.

Summary Table: Preparation Methods Overview

| Aspect | Details |

|---|---|

| Core reaction | Chloromethylation of 2-cyclopropylpyrimidin-4-ol |

| Chloromethylating agents | Chloromethyl methyl ether, chloromethyl chloroformate |

| Catalyst | Zinc iodide (Lewis acid) |

| Solvent | Dichloromethane |

| Temperature | Low (0–5 °C) |

| Industrial scale improvements | Continuous flow, automated control, reaction optimization |

| Reaction type | Electrophilic substitution |

| Key challenges | Control of selectivity, prevention of side reactions |

This detailed synthesis approach for this compound is supported by authoritative chemical synthesis data and aligns with standard heterocyclic chemistry practices. The method ensures high purity and yield of the target compound, suitable for further applications in pharmaceutical and materials research.

化学反应分析

Types of Reactions

6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of various derivatives.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under mild to moderate conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Hydroxylated or oxidized pyrimidine derivatives.

Reduction: Reduced forms such as alcohols or amines.

科学研究应用

6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzymatic activity or modulation of receptor function. This interaction can result in various biological effects, including anti-inflammatory and anticancer activities .

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol with analogs differing in substituents at position 2:

Key Observations:

- Substituent Effects : The cyclopropyl group introduces ring strain and moderate steric hindrance compared to the bulkier isopropyl or planar phenyl groups. This strain may enhance reactivity in certain synthetic pathways .

- Melting Points: The phenyl analog exhibits a significantly higher melting point (196–199°C), attributed to π-π stacking and hydrogen-bonding interactions in the crystal lattice .

- Molecular Weight : The phenyl derivative has the highest molecular weight (220.65 g/mol), reflecting its larger substituent .

生物活性

6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol, a pyrimidine derivative, has garnered attention due to its significant biological activity, particularly in antiviral and antimicrobial contexts. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. Its structure features a chloromethyl group at the 6-position and a cyclopropyl substituent at the 2-position of the pyrimidine ring. These structural characteristics contribute to its reactivity and biological activity, allowing it to interact effectively with various biological targets .

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. The compound's mechanism involves inhibiting viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles. For instance, studies have shown its effectiveness against certain strains of viruses, although specific mechanisms remain under investigation.

Antimicrobial Properties

In addition to its antiviral activity, this compound has demonstrated antimicrobial effects against a range of pathogens. Laboratory tests have confirmed its ability to inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or bacterial metabolism.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Interference with Nucleic Acid Synthesis : The pyrimidine structure may mimic nucleobases, disrupting nucleic acid synthesis in pathogens .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminopyrimidin-4(3H)-one | Amino group at position 2 | Antiviral activity against HIV |

| 6-(Methylamino)-1-(2-fluoro-4-iodophenyl)pyrimidine | Fluorinated phenyl group | Inhibitor of various kinases |

| 6-Chloro-1-(2-fluoro-4-iodophenyl)pyrimidine | Chlorine substituent at position 6 | Anticancer properties |

| This compound | Chloromethyl group at position 6 | Antiviral and antimicrobial effects |

The distinct combination of halogen and hydroxyl functionalities alongside its cyclopropyl moiety may confer unique pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in pharmaceutical research:

- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited the replication of specific viral strains in vitro, suggesting its potential as a therapeutic agent against viral infections.

- Antimicrobial Screening : In another investigation, the compound was tested against various bacterial strains, showing significant inhibitory effects comparable to established antibiotics .

- Inflammatory Response Modulation : Preliminary data suggest that this compound may also play a role in modulating inflammatory responses, potentially expanding its therapeutic applications beyond infectious diseases .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol with high yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cycloaddition, followed by chloromethylation. Evidence from pyrimidine derivatives (e.g., phosphorylation with POCl₃ in DMF under reflux) suggests controlled reaction times (5–6 hours) and stoichiometric ratios to minimize side products. Purification via recrystallization (e.g., chloroform-hexane systems) or column chromatography is critical for isolating the target compound .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) resolves cyclopropane and chloromethyl group configurations. Infrared (IR) spectroscopy identifies hydroxyl and C-Cl stretching frequencies. Mass spectrometry confirms molecular weight, while X-ray diffraction (XRD) provides crystallographic data. Density Functional Theory (DFT) calculations validate electronic properties and optimize geometry, as demonstrated in pyrimidine derivatives .

Q. How can researchers ensure safety when handling chlorinated intermediates like this compound?

- Methodological Answer : Use fume hoods for volatile reagents (e.g., POCl₃), wear PPE (gloves, goggles), and avoid inhalation/contact. Waste must be segregated and treated by certified facilities due to environmental hazards. Safety protocols from analogous chloropyrimidines recommend neutralization of acidic byproducts and inert atmosphere storage .

Advanced Research Questions

Q. How can researchers address discrepancies between computational docking predictions and experimental bioactivity data for derivatives of this compound?

- Methodological Answer : Validate docking models with molecular dynamics simulations to account for protein flexibility. Experimental validation via mutagenesis (e.g., alanine scanning) or isothermal titration calorimetry (ITC) can resolve binding affinity mismatches. Cross-referencing with structural analogs (e.g., trifluoromethyl-substituted pyrimidines) may clarify steric or electronic effects .

Q. What strategies mitigate regioselectivity challenges during derivatization of this compound?

- Methodological Answer : Introduce directing groups (e.g., electron-withdrawing substituents) to control chloromethyl reactivity. DFT-based Fukui indices predict electrophilic/nucleophilic sites. Evidence from triazine derivatives shows microwave-assisted synthesis improves regioselectivity by reducing side reactions .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer : Systematically modify the cyclopropane ring (e.g., substituent size, stereochemistry) and chloromethyl position. Use in vitro assays (e.g., antimicrobial MIC tests, enzyme inhibition) to correlate structural changes with activity. Data from oxazolo-pyridine analogs highlight the importance of hydrophobic interactions and hydrogen bonding .

Q. What are the key considerations for designing scalable synthetic protocols for this compound in industrial-academic collaborations?

- Methodological Answer : Optimize solvent systems (e.g., switch from DMF to greener alternatives), employ continuous flow reactors for hazardous steps, and automate purification. Benchmark against industrial pyrimidine synthesis workflows, which prioritize yield (>80%), purity (>98%), and reduced waste .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with DFT-predicted chemical shifts. Contradictions may arise from dynamic effects (e.g., ring puckering in cyclopropane); variable-temperature NMR can clarify conformational mobility .

Q. What experimental controls are essential when evaluating the stability of this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。